molecular formula C5H3BrNNaO2S B13677995 Sodium 4-bromopyridine-2-sulfinate

Sodium 4-bromopyridine-2-sulfinate

Cat. No.: B13677995
M. Wt: 244.04 g/mol
InChI Key: WMFCXBWIBGYIEN-UHFFFAOYSA-M
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Description

Sodium 4-bromopyridine-2-sulfinate is a chemical compound with significant utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonate functional groups. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

  • Sodium 4-chloropyridine-2-sulfinate
  • Sodium 4-fluoropyridine-2-sulfinate
  • Sodium 4-iodopyridine-2-sulfinate

Comparison: Sodium 4-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chlorinated and fluorinated counterparts, it offers better reactivity in certain coupling reactions, while being more stable than the iodinated variant .

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;4-bromopyridine-2-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

WMFCXBWIBGYIEN-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

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